

Hexanal-1,3-dithiane: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexanal-1,3-dithiane

Cat. No.: B1216258

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An In-depth Review of the Physical, Chemical, and Synthetic Profile of a Versatile Acyl Anion Equivalent

Hexanal-1,3-dithiane, systematically named 2-pentyl-1,3-dithiane, is a sulfur-containing heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis. Its primary role is that of a masked acyl anion, enabling the formation of carbon-carbon bonds through the "umpolung" (reactivity inversion) of a carbonyl group. This technical guide provides a detailed overview of its core properties, experimental protocols for its synthesis and key reactions, and its applications, particularly relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Hexanal-1,3-dithiane is characterized by the physical and chemical properties summarized below. These properties are essential for its handling, reaction setup, and purification.

Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ S ₂	--INVALID-LINK--
Molecular Weight	190.37 g/mol	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	275 °C at 760 mmHg	--INVALID-LINK--
Density	0.988 g/cm ³	--INVALID-LINK--
Flash Point	115.5 °C	--INVALID-LINK--
LogP	3.76 - 4.2	--INVALID-LINK--, --INVALID-LINK--
Vapor Pressure	0.00878 mmHg at 25°C	--INVALID-LINK--

Chemical Identification

Identifier	Value
CAS Number	21777-32-2
IUPAC Name	2-pentyl-1,3-dithiane
SMILES	CCCCC1SCCCS1
InChI	InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3

Spectroscopic Data

While a specific experimental spectrum for **Hexanal-1,3-dithiane** is not publicly available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton NMR):

- Alkyl Chain (Pentyl Group): A triplet corresponding to the terminal methyl group (CH₃) is expected around 0.9 ppm. A series of multiplets for the methylene groups (CH₂) of the pentyl chain would appear between approximately 1.2 and 1.6 ppm.

- **Dithiane Ring:** The proton at the C2 position (methine proton, S-CH-S) would likely appear as a triplet between 3.5 and 4.5 ppm. The methylene protons on the dithiane ring (S-CH₂ and S-CH₂-CH₂) would be expected to show complex multiplets between 1.8 and 3.0 ppm.

¹³C NMR (Carbon-13 NMR):

- **Alkyl Chain (Pentyl Group):** The terminal methyl carbon is expected around 14 ppm. The methylene carbons of the pentyl chain would appear in the range of 22 to 35 ppm.
- **Dithiane Ring:** The C2 carbon (S-C-S) is anticipated to have a chemical shift between 40 and 50 ppm. The carbons of the dithiane ring (S-CH₂) would likely be found in the region of 25 to 35 ppm.

Experimental Protocols and Synthetic Pathways

The utility of **Hexanal-1,3-dithiane** stems from its role as a stable, yet reactive, intermediate. The following sections detail the experimental protocols for its synthesis, its conversion to a potent nucleophile, and its subsequent deprotection to reveal a new carbonyl compound.

Synthesis of Hexanal-1,3-dithiane (Thioacetal Formation)

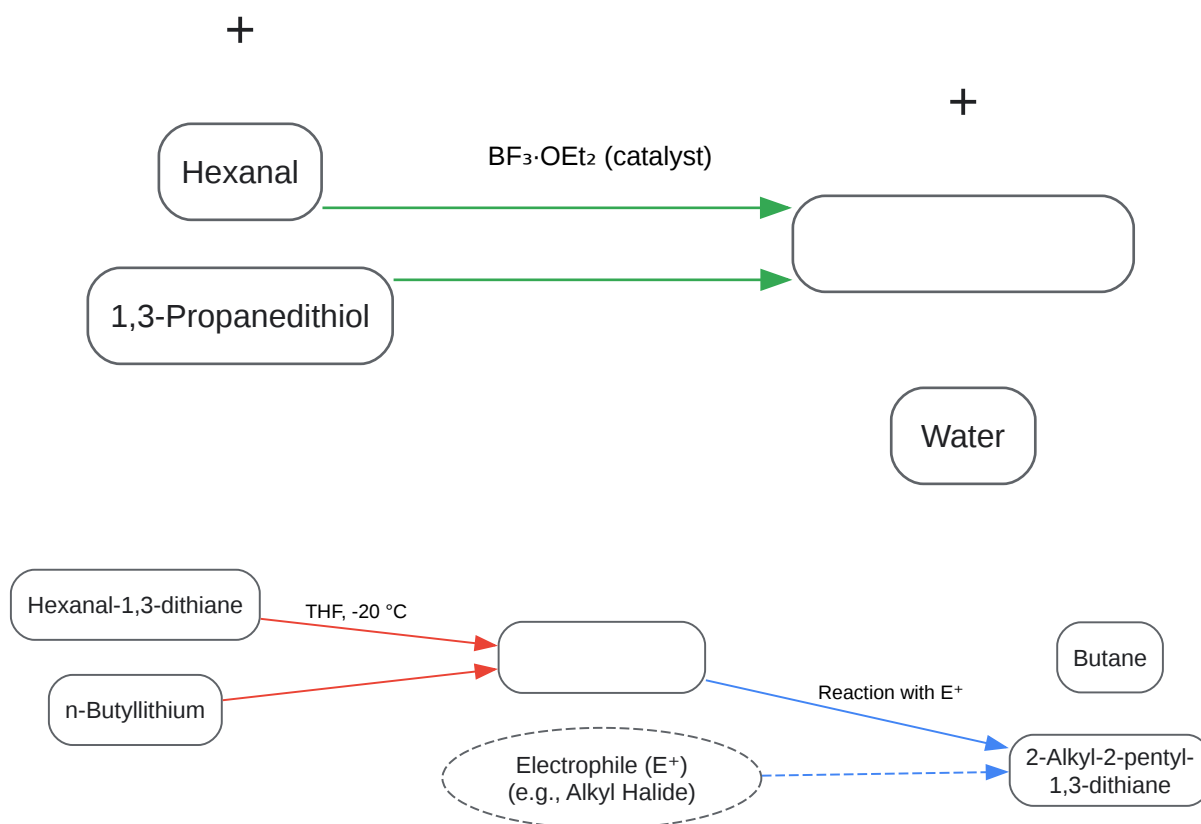
The most common method for the synthesis of 2-substituted-1,3-dithianes is the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol.

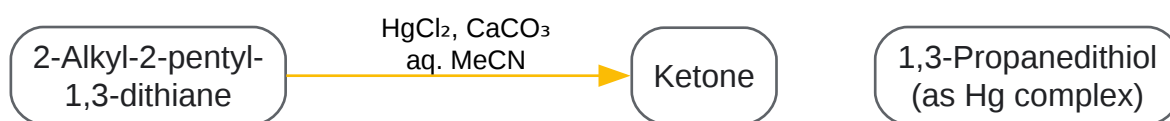
Reaction: Hexanal + 1,3-Propanedithiol → **Hexanal-1,3-dithiane** + H₂O

Detailed Protocol (Analogous Procedure): This protocol is adapted from a general procedure for the formation of 1,3-dithianes.

- A three-necked, round-bottomed flask is charged with a suitable solvent such as chloroform (e.g., 120 mL).
- A Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is added to the solvent. Other acids like tungstophosphoric acid or yttrium triflate can also be used, potentially under solvent-free conditions.

- The solution is heated to reflux with vigorous stirring.
- A solution of hexanal (1.0 equivalent) and 1,3-propanedithiol (1.1 equivalents) in the same solvent is added dropwise over several hours.
- After the addition is complete, the mixture is allowed to cool to room temperature.
- The reaction mixture is washed sequentially with water, a 10% aqueous potassium hydroxide solution, and again with water.
- The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield pure **Hexanal-1,3-dithiane**.





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- To cite this document: BenchChem. [Hexanal-1,3-dithiane: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216258#physical-and-chemical-properties-of-hexanal-1-3-dithiane\]](https://www.benchchem.com/product/b1216258#physical-and-chemical-properties-of-hexanal-1-3-dithiane)

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